(2-methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone
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Overview
Description
(2-methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone is an organic compound that features a quinoline derivative and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.
Attachment of the Thiophene Moiety: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds smoothly.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone can be used as a building block for synthesizing more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include its use as a precursor for pharmaceuticals targeting various diseases.
Industry
In industry, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of (2-methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 2-methylquinoline and 3,4-dihydroquinoline.
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene.
Uniqueness
(2-methyl-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone is unique due to its combination of a quinoline derivative and a thiophene moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-11-8-9-12-5-2-3-6-13(12)16(11)15(17)14-7-4-10-18-14/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQMZDGMFKVTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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